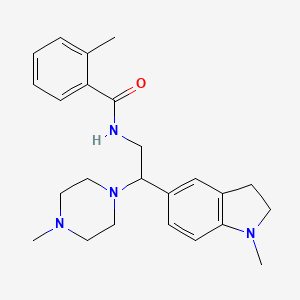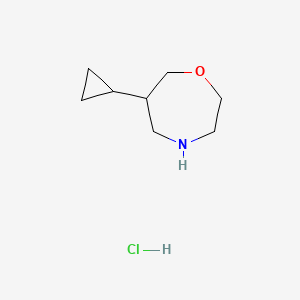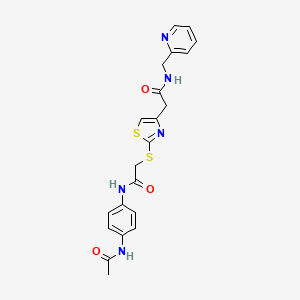![molecular formula C26H24N6O B2643189 N~4~-(3-methoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-08-6](/img/structure/B2643189.png)
N~4~-(3-methoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N~4~-(3-methoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a part of a series of novel triazole-pyrimidine-based compounds . These compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
These compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved a series of chemical reactions .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were analyzed and the resulting mixture was cooled to room temperature, and excess phosphorus oxychloride was reduced in vacuo .Scientific Research Applications
Synthesis and Characterization
Synthesis and Cytotoxicity : Hassan et al. (2014) synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives, exploring their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study underscores the potential of these derivatives in medicinal chemistry and drug discovery, particularly in designing anticancer agents (Hassan, Hafez, & Osman, 2014).
Amino-Substituted Hybrids : Vicentes et al. (2019) developed a series of amino-substituted benzimidazole-pyrimidine hybrids, demonstrating their structural diversity and potential for biological applications. The study detailed the synthesis process and provided insights into the molecular and supramolecular structures of these compounds (Vicentes, Rodríguez, Ochoa, Cobo, & Glidewell, 2019).
Polyimide Materials : Zhang et al. (2005) synthesized a new kind of aromatic diamine monomer containing a pyridine unit, which was used to prepare a series of novel polyimides. These materials exhibited exceptional thermal and thermooxidative stability, highlighting the utility of pyrazolo[3,4-d]pyrimidine derivatives in high-performance polymer applications (Zhang, Li, Wang, Zhao, Shao, Yin, & Yang, 2005).
Biological Activity
Antimicrobial Applications : El‐Wahab et al. (2015) investigated heterocyclic compounds for their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste. This study emphasizes the potential of pyrazolo[3,4-d]pyrimidine derivatives as antimicrobial additives for surface coatings and inks (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Antiviral and Anti-inflammatory Activities : Kaping et al. (2016) described a green and efficient synthesis method for pyrazolo[1,5-a]pyrimidine derivatives, which were evaluated for their anti-inflammatory and anti-cancer activities. This underscores the therapeutic potential of these compounds in treating inflammatory conditions and cancer (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Mechanism of Action
The mechanism of action of these compounds was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Properties
IUPAC Name |
4-N-(3-methoxyphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O/c1-18-11-13-19(14-12-18)16-27-26-30-24(29-20-7-6-10-22(15-20)33-2)23-17-28-32(25(23)31-26)21-8-4-3-5-9-21/h3-15,17H,16H2,1-2H3,(H2,27,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVNZWUQGJMIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2643106.png)





![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2643115.png)

![(2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643118.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2643120.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2643121.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2643124.png)
